1-Cyclohexyl-2,2-dimethyl-1-propanol is an organic compound with the molecular formula and a molecular weight of 170.29 g/mol. This compound features a cyclohexyl group attached to a tertiary alcohol structure, characterized by two methyl groups on the second carbon of the propanol chain. Its structure can be represented as follows:
textCH3 |CH3—C—CH2—OH | Cyclohexyl
This compound is known for its potential applications in fragrance formulations and as an intermediate in organic synthesis.
Additionally, it has shown potential in photosensitized reactions, which could enhance its utility in synthetic organic chemistry.
Several methods exist for synthesizing 1-cyclohexyl-2,2-dimethyl-1-propanol:
These methods highlight the versatility in synthesizing this compound from various precursors.
1-Cyclohexyl-2,2-dimethyl-1-propanol is primarily used in:
Its unique structure allows for diverse applications in both industrial and laboratory settings.
Several compounds share structural similarities with 1-cyclohexyl-2,2-dimethyl-1-propanol. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Cyclohexyl-2-methylpropanol | Tertiary Alcohol | Contains only one cyclohexyl group |
| 3-Cyclohexyl-2-butanol | Secondary Alcohol | Different placement of cyclohexyl group |
| 1-Cyclopentyl-2,2-dimethylpropanol | Tertiary Alcohol | Cyclopentyl instead of cyclohexyl |
What sets 1-cyclohexyl-2,2-dimethyl-1-propanol apart is its specific arrangement of functional groups and the presence of two methyl groups at the second carbon position. This configuration not only influences its physical properties but also its reactivity and potential applications compared to similar compounds.
The IUPAC name 1-cyclohexyl-2,2-dimethylpropan-1-ol follows standard substitutive nomenclature rules. The parent chain is a three-carbon propanol, with the hydroxyl group (-OH) at position 1. Substituents include a cyclohexyl group at position 1 and two methyl groups at position 2. The numbering prioritizes the hydroxyl group, ensuring the lowest possible locants for all substituents.
Isomeric possibilities arise from:
The molecule’s geometry is dominated by two structural elements:
A-values, which quantify substituent bulkiness on cyclohexane rings, highlight the steric demand of the tert-butyl group (A-value = 4.9 kcal/mol). While this metric applies directly to cyclohexane substituents, the tert-butyl-like structure in 1-cyclohexyl-2,2-dimethylpropan-1-ol similarly influences its stereoelectronic profile.
Two CAS numbers are associated with this compound:
Table 1: Comparative Analysis of CAS Entries
| Property | 62039-14-9 | 15972-13-1 |
|---|---|---|
| Molecular Formula | C₁₁H₂₂O | C₁₁H₂₂O |
| Molecular Weight | 170.29 g/mol | 170.29 g/mol |
| SMILES | CC(C)(C)C(C1CCCCC1)O | CC(C)(C)C(C1CCCCC1)O |
| Key Suppliers | PubChem, Xi'an Qiyue | MolCore, Ambeed |
| Regulatory Status | Research-use only | Research-use only |
The dual CAS numbers likely reflect divergent registration pathways or database entries rather than structural differences. Both identifiers correspond to the same chemical entity, as confirmed by identical molecular formulas, weights, and structural descriptors.
The synthesis of 1-cyclohexyl-2,2-dimethyl-1-propanol through ketone reduction represents the most direct and widely employed synthetic approach . The target alcohol can be efficiently prepared through the reduction of the corresponding ketone precursor, 1-cyclohexyl-2,2-dimethyl-1-propanone, using either sodium borohydride or lithium aluminum hydride as reducing agents [2].
Sodium Borohydride Reduction Mechanism
Sodium borohydride reduction proceeds through a well-established two-step nucleophilic addition mechanism [3] [4]. The first step involves nucleophilic attack by the hydride ion from sodium borohydride on the electrophilic carbonyl carbon of 1-cyclohexyl-2,2-dimethyl-1-propanone [5]. This attack forms a tetrahedral intermediate with a negatively charged oxygen atom, creating an alkoxide species [6]. The second step involves protonation of the alkoxide oxygen through the addition of a proton source, typically methanol or ethanol used as solvent, resulting in the formation of the desired tertiary alcohol [3].
The reaction typically proceeds under mild conditions in protic solvents such as methanol or ethanol at temperatures ranging from 0 to 25 degrees Celsius [4]. Sodium borohydride demonstrates excellent selectivity for carbonyl reduction while leaving other functional groups unaffected [5]. The reaction generally achieves high yields, typically exceeding 85% for tertiary alcohol formation from ketone precursors [6].
Lithium Aluminum Hydride Reduction Mechanism
Lithium aluminum hydride represents a more powerful reducing agent compared to sodium borohydride, with the aluminum-hydrogen bond being significantly weaker and thus more reactive than the boron-hydrogen bond [7] [8]. The mechanism follows a similar nucleophilic addition pathway, with hydride ions from lithium aluminum hydride attacking the electrophilic carbonyl carbon [7].
The reaction requires anhydrous conditions due to the violent reactivity of lithium aluminum hydride with water and other protic solvents [8]. Tetrahydrofuran serves as the preferred solvent despite lower solubility compared to diethyl ether, due to enhanced stability and reduced risk of spontaneous decomposition [7]. The reaction typically proceeds at temperatures ranging from -78 to 25 degrees Celsius, with the lower temperatures often employed to control reaction rate and minimize side reactions [8].
Lithium aluminum hydride reduction typically achieves higher yields than sodium borohydride, often exceeding 90% conversion for ketone to alcohol transformations [7]. The lithium cation coordinates with the alkoxide oxygen during intermediate formation, stabilizing the transition state and facilitating the reduction process [8].
| Reducing Agent | Solvent System | Temperature Range | Typical Yield | Reaction Time |
|---|---|---|---|---|
| Sodium Borohydride | Methanol/Ethanol | 0-25°C | 85-92% | 2-4 hours |
| Lithium Aluminum Hydride | Tetrahydrofuran | -78 to 25°C | 90-95% | 1-2 hours |
Catalytic hydrogenation using palladium on carbon represents a highly efficient and scalable approach for the synthesis of 1-cyclohexyl-2,2-dimethyl-1-propanol from the corresponding ketone [9]. This heterogeneous catalytic process offers significant advantages in terms of industrial applicability and environmental considerations [10].
Mechanism of Palladium-Catalyzed Hydrogenation
The catalytic hydrogenation mechanism proceeds through a surface-mediated process involving multiple discrete steps [10] [9]. Initially, molecular hydrogen adsorbs onto the palladium surface and undergoes dissociative chemisorption to form palladium-hydrogen species [10]. Simultaneously, the ketone substrate adsorbs onto the catalyst surface through coordination of the carbonyl group with palladium active sites [9].
The hydrogen transfer step involves the sequential addition of hydrogen atoms to both the carbon and oxygen atoms of the carbonyl group [10]. The process results in the formation of the corresponding alcohol, which subsequently desorbs from the catalyst surface to regenerate active sites for continued catalytic turnover [9]. Recent advances in palladium catalyst design have demonstrated that palladium with interstitial carbon atoms provides enhanced selectivity and reduced over-hydrogenation compared to conventional palladium on carbon catalysts [10].
Reaction Conditions and Optimization
Catalytic hydrogenation of 1-cyclohexyl-2,2-dimethyl-1-propanone typically employs hydrogen pressures ranging from 1 to 5 atmospheres in ethyl acetate or similar organic solvents at ambient temperature . The reaction demonstrates excellent functional group tolerance and provides high yields with minimal formation of side products [10].
Continuous flow hydrogenation processes have emerged as particularly advantageous for the synthesis of tertiary alcohols, offering superior heat and mass transfer characteristics compared to batch processes [9]. Flow systems enable precise control of residence time and reaction conditions, resulting in improved product selectivity and reduced formation of over-reduced products [9].
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Hydrogen Pressure | 1-5 atm | 1-3 atm |
| Temperature | 20-40°C | 25-90°C |
| Residence Time | 2-6 hours | 30 seconds - 10 minutes |
| Conversion | 80-90% | 90-96% |
| Selectivity | 85-92% | 92-98% |
The development of environmentally sustainable synthetic methodologies for 1-cyclohexyl-2,2-dimethyl-1-propanol has become increasingly important in industrial applications [11] [12]. Green chemistry alternatives focus on reducing environmental impact while maintaining high efficiency and selectivity in alcohol synthesis [13].
Aqueous-Phase Reduction Systems
Water-phase electron donor-acceptor systems have emerged as promising alternatives for tertiary alcohol synthesis [12]. These systems utilize water as the primary solvent, significantly reducing the environmental footprint associated with organic solvent use [12]. The approach involves the formation of electron donor-acceptor complexes between carbonyl compounds and reducing agents in aqueous media [12].
Visible-light-mediated synthesis represents a particularly innovative approach, enabling the formation of sterically hindered tertiary alcohols with quaternary carbon centers under mild conditions [12]. The process utilizes carbonyl compounds as electron acceptors and organic reductants as electron donors, facilitating the formation of carbon-carbon and carbon-hydrogen bonds through photochemical activation [12].
Biocatalytic Reduction Processes
Biocatalytic ketone reduction has emerged as a powerful tool for the production of chiral alcohols, offering exceptional stereoselectivity and environmentally benign reaction conditions [14]. Enzyme-catalyzed reduction of prochiral ketones provides access to enantiomerically enriched alcohols under mild conditions, typically at physiological pH and temperature [14].
The biocatalytic approach utilizes ketoreductase enzymes or alcohol dehydrogenases to catalyze the stereoselective reduction of ketone substrates [14]. These enzymes demonstrate remarkable chemo-, regio-, and stereoselectivity, often achieving enantiomeric excesses exceeding 99% [14]. The process requires cofactor regeneration systems, typically involving glucose dehydrogenase or formate dehydrogenase for nicotinamide cofactor recycling [14].
Continuous Flow Green Chemistry Processes
Continuous flow synthesis has revolutionized green chemistry approaches to alcohol production through enhanced process efficiency and reduced waste generation [13]. Flow systems enable precise control of reaction parameters and facilitate the implementation of multistep synthetic sequences without intermediate isolation [13].
Recent developments in biocatalytic continuous flow synthesis have demonstrated exceptional performance for ester synthesis from biomass-derived substrates [13]. These systems achieve conversions exceeding 96% with complete selectivity, while maintaining catalyst activity for extended periods [13]. The integration of immobilized enzymes in flow reactors provides excellent stability and reusability, with catalysts maintaining activity for over 30 hours of continuous operation [13].
| Green Chemistry Approach | Solvent System | Operating Temperature | Conversion | Environmental Benefit |
|---|---|---|---|---|
| Aqueous-phase reduction | Water | 25-37°C | 80-90% | Eliminates organic solvents |
| Biocatalytic reduction | Aqueous buffer | 25-40°C | 85-95% | High stereoselectivity, mild conditions |
| Continuous flow processing | Various | 25-90°C | 90-98% | Reduced waste, energy efficiency |
| Photochemical synthesis | Water/organic mixture | 25-35°C | 70-85% | Light activation, mild conditions |
Retrosynthetic analysis of 1-cyclohexyl-2,2-dimethyl-1-propanol reveals multiple strategic disconnection approaches that can guide efficient synthetic route design [15] [16]. The systematic evaluation of potential synthetic pathways enables the identification of optimal routes based on starting material availability, reaction efficiency, and economic considerations [17].
Strategic Disconnection Analysis
The primary retrosynthetic disconnection involves cleavage of the carbon-oxygen bond, revealing the ketone precursor 1-cyclohexyl-2,2-dimethyl-1-propanone as the immediate synthetic target [15]. This approach directly leads to the ketone reduction strategies previously discussed, representing the most straightforward synthetic pathway [15].
Alternative disconnection strategies include carbon-carbon bond cleavage approaches [15] [17]. Disconnection of the bond between the cyclohexyl group and the tertiary carbon center suggests a Grignard addition approach using cyclohexylmagnesium bromide and pivaloyl chloride [17]. Conversely, disconnection of the bond between the tert-butyl group and the alcohol-bearing carbon indicates the use of tert-butylmagnesium bromide with cyclohexanecarbaldehyde [18].
The evaluation of these disconnection strategies must consider the availability and cost of starting materials [17]. Economic analysis reveals that cyclohexanol represents a cost-effective starting material at approximately $16 per kilogram, while specialized organomagnesium reagents command significantly higher prices [17].
Route Optimization Strategies
Modern synthetic route optimization employs computational approaches combined with experimental validation to identify optimal synthetic pathways [19] [16]. Computer-aided retrosynthesis software enables the systematic evaluation of multiple synthetic routes, considering factors such as yield, selectivity, cost, and environmental impact [16].
Telescoping reactions represent a particularly effective optimization strategy, enabling the conduct of multiple synthetic steps without intermediate isolation [19]. This approach reduces waste generation, improves overall efficiency, and minimizes material handling requirements [19]. The integration of crystallization-induced transformations with synthetic sequences provides additional opportunities for process intensification [19].
Reinforcement learning algorithms have emerged as powerful tools for synthetic route optimization, enabling the identification of near-optimal multi-step synthesis pathways from large reaction databases [19]. These systems combine organic synthetic and synthetic biological reaction data to expand the available synthetic space and identify novel transformation sequences [19].
| Disconnection Strategy | Starting Materials | Estimated Cost | Complexity | Overall Attractiveness |
|---|---|---|---|---|
| Ketone reduction | Cyclohexyl ketone | Moderate | Low | High |
| Grignard addition (cyclohexyl) | Cyclohexylmagnesium bromide, pivaloyl chloride | High | Moderate | Moderate |
| Grignard addition (tert-butyl) | tert-Butylmagnesium bromide, cyclohexanecarbaldehyde | High | Moderate | Low |
| Multi-component coupling | Multiple fragments | Variable | High | Low |
Crystallization-Induced Dynamic Resolution represents an advanced technique for the preparation of enantiomerically enriched 1-cyclohexyl-2,2-dimethyl-1-propanol, particularly valuable when high optical purity is required for pharmaceutical or advanced material applications [20]. This methodology combines the principles of classical resolution with dynamic racemization processes to overcome the theoretical 50% yield limitation of traditional resolution approaches [20].
Fundamental Principles of Crystallization-Induced Dynamic Resolution
Crystallization-Induced Dynamic Resolution operates through the simultaneous occurrence of racemization and selective crystallization processes [20]. The technique requires the identification of appropriate resolving agents that form diastereomeric complexes with the target compound, where one diastereomer exhibits significantly higher crystallization tendency than the other [20].
The dynamic aspect of the process involves the continuous racemization of the substrate in solution, enabling the conversion of the less favored enantiomer into the preferred form as crystallization proceeds [20]. This approach theoretically allows for quantitative conversion to the desired enantiomer, significantly exceeding the limitations of classical resolution methods [20].
The development of effective Crystallization-Induced Dynamic Resolution processes requires careful optimization of multiple parameters including temperature cycling, solvent composition, seed crystal selection, and racemization catalyst selection [20]. High-throughput screening methods have proven invaluable for identifying optimal resolution conditions and suitable resolving agents [20].
Implementation Strategies and Process Development
Classical Crystallization-Induced Dynamic Resolution employs chiral acids or bases as resolving agents, forming diastereomeric salts with differential solubility characteristics [20]. The process typically involves controlled crystallization from appropriately chosen solvent systems, with temperature cycling employed to enhance resolution efficiency [20].
Dynamic Kinetic Resolution represents an advanced variant that incorporates catalytic racemization systems alongside selective crystallization [20]. This approach requires the identification of racemization catalysts that operate under conditions compatible with the crystallization process [20]. Formaldehyde has emerged as an effective racemization agent for certain substrate classes, demonstrating optimal reaction kinetics for Dynamic Resolution applications [20].
Enzyme-coupled Crystallization-Induced Dynamic Resolution systems represent the most sophisticated implementation, combining biocatalytic racemization with crystallization-based separation [20]. These systems offer exceptional selectivity and operate under mild conditions, though they require careful optimization of enzyme stability and substrate scope [20].
Process Optimization and Scale-Up Considerations
The scale-up of Crystallization-Induced Dynamic Resolution processes requires careful consideration of mixing characteristics, heat transfer, and crystallization kinetics [20]. Mechanical grinding has proven effective for improving solid-liquid mass transfer and facilitating reaction progress in large-scale applications [20].
Kinetic analysis of racemization processes provides essential information for process design and optimization [20]. First-order reaction rate constants for racemization must be balanced with crystallization rates to achieve optimal resolution efficiency [20]. Temperature control systems must be designed to accommodate the thermal requirements of both racemization and crystallization steps [20].
| Resolution Technique | Theoretical Yield | Enantiomeric Excess | Process Complexity | Industrial Applicability |
|---|---|---|---|---|
| Classical Resolution | 50% | >95% | Low | High |
| Crystallization-Induced Dynamic Resolution | >90% | >95% | Moderate | Moderate |
| Dynamic Kinetic Resolution | >95% | >98% | High | Low |
| Enzyme-Coupled Resolution | >90% | >99% | High | Low |
The Fourier Transform Infrared spectroscopy of 1-cyclohexyl-2,2-dimethyl-1-propanol reveals characteristic absorption bands that provide definitive structural information about this tertiary alcohol compound [1] . The infrared spectrum demonstrates several key diagnostic features that confirm the presence of specific functional groups and structural motifs.
The most prominent feature in the infrared spectrum is the broad, strong absorption band spanning 3200-3600 cm⁻¹, which corresponds to the hydroxyl group stretching vibration characteristic of tertiary alcohols [1] . This absorption appears as a broad band due to extensive hydrogen bonding interactions, both intermolecular and intramolecular, which is typical for alcohol functional groups. The breadth of this absorption is enhanced by the steric hindrance around the tertiary alcohol center, which influences the hydrogen bonding patterns.
The alkyl carbon-hydrogen stretching region displays two distinct absorption bands: an asymmetric C-H stretch at 2920-2970 cm⁻¹ and a symmetric C-H stretch at 2850-2880 cm⁻¹ [1] . These absorptions are characteristic of saturated aliphatic hydrocarbons and are particularly intense due to the presence of multiple methylene groups in the cyclohexyl ring and the gem-dimethyl substitution pattern. The cyclohexyl ring contributes significantly to the intensity of these absorptions through its six methylene groups.
The fingerprint region of the spectrum contains several diagnostic absorptions that provide detailed structural information. The C-H bending vibrations appear at 1450-1470 cm⁻¹ for the cyclohexyl ring and at 1380-1390 cm⁻¹ for the gem-dimethyl groups [1] . These absorptions are of medium intensity and serve to distinguish between different types of alkyl substituents within the molecule.
The carbon-carbon stretching vibrations manifest as multiple absorption bands throughout the spectrum. A medium-intensity band at 1250-1280 cm⁻¹ corresponds to C-C stretching in the alkyl chain, while cyclohexyl ring C-C stretching appears at 980-1020 cm⁻¹ [1] . Additional skeletal vibrations occur at 850-900 cm⁻¹, providing information about the overall molecular framework.
The tertiary alcohol functionality is further confirmed by the strong C-O stretching vibration at 1050-1100 cm⁻¹ [1] . This absorption is characteristically strong for tertiary alcohols and appears at a higher frequency compared to primary and secondary alcohols due to the electron-withdrawing effect of the adjacent quaternary carbon center.
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 1-cyclohexyl-2,2-dimethyl-1-propanol through detailed analysis of both proton and carbon environments. The NMR spectral data reveals distinct chemical shifts and coupling patterns that confirm the molecular structure and stereochemical arrangement [3] [4].
The proton NMR spectrum displays characteristic resonances for each distinct proton environment within the molecule. The hydroxyl proton appears as a broad singlet at 2.5-3.5 ppm, with the breadth resulting from rapid exchange processes and hydrogen bonding interactions [3] [4]. The chemical shift of this proton is influenced by the tertiary nature of the alcohol and the steric environment created by the bulky substituents.
The tertiary carbon-bound proton (CH) exhibits a complex multiplet at 3.8-4.2 ppm, reflecting its proximity to the electronegative oxygen atom and the influence of the adjacent cyclohexyl ring [3] [4]. This proton shows coupling to the cyclohexyl protons, resulting in the observed multiplet pattern. The downfield chemical shift is characteristic of protons alpha to hydroxyl groups in tertiary alcohols.
The cyclohexyl protons demonstrate the expected pattern for a saturated six-membered ring system. The proton directly attached to the tertiary carbon appears as a multiplet at 2.4-2.8 ppm, while the ring methylene protons appear as complex multiplets at 1.1-1.3 ppm, 1.6-1.8 ppm, and 2.0-2.2 ppm [3] [4]. These chemical shifts reflect the varying magnetic environments of the cyclohexyl protons based on their spatial relationship to the tertiary alcohol center.
The gem-dimethyl groups produce a characteristic singlet at 0.9-1.1 ppm with an integration of 6H, confirming the presence of two equivalent methyl groups attached to the quaternary carbon [3] [4]. The singlet multiplicity results from the absence of vicinal protons and the chemical equivalence of the two methyl groups due to rapid rotation about the C-C bond.
The carbon-13 NMR spectrum provides detailed information about the carbon framework of the molecule. The tertiary carbon bearing the hydroxyl group appears at 78.5 ppm, a chemical shift characteristic of tertiary alcohols [3] [4]. This downfield shift results from the deshielding effect of the attached oxygen atom and the electron-withdrawing influence of the quaternary carbon center.
The cyclohexyl carbon directly attached to the tertiary carbon resonates at 43.2 ppm, while the various cyclohexyl methylene carbons appear at 26.1 ppm, 26.4 ppm, and 30.2 ppm [3] [4]. These chemical shifts are typical for saturated aliphatic carbons in cyclohexyl systems, with slight variations reflecting the different magnetic environments within the ring.
The gem-dimethyl carbons exhibit a characteristic resonance at 26.8 ppm, confirming the presence of equivalent methyl groups attached to the quaternary carbon center [3] [4]. The chemical shift of these carbons is influenced by the steric compression and electronic effects of the quaternary carbon environment.
DEPT (Distortionless Enhancement by Polarization Transfer) analysis would further confirm the carbon multiplicities, distinguishing between CH₃, CH₂, and CH carbons within the structure. The DEPT spectrum would show the gem-dimethyl carbons and cyclohexyl methylene carbons as positive peaks in the DEPT-135 experiment, while the tertiary carbons would appear as negative peaks, providing unambiguous assignment of carbon types.
Electron ionization mass spectrometry of 1-cyclohexyl-2,2-dimethyl-1-propanol reveals characteristic fragmentation patterns that provide structural information through the analysis of molecular ion peaks and fragment ion formation [3] [5] [6]. The mass spectral behavior of this tertiary alcohol demonstrates several key fragmentation pathways that are diagnostic for the compound's structural features.
The molecular ion peak at m/z 170 appears with weak intensity, which is typical for tertiary alcohols due to their tendency to undergo rapid fragmentation following ionization [3] [6]. The weak molecular ion peak results from the relatively low stability of the molecular radical cation compared to the fragment ions produced through various cleavage processes. This characteristic is consistent with the general behavior of tertiary alcohols in electron ionization mass spectrometry.
The most prominent fragmentation pathway involves the loss of water (dehydration) from the molecular ion, producing a significant fragment at m/z 152 corresponding to [M-H₂O]⁺ [3] [6]. This dehydration process is favored in tertiary alcohols due to the stability of the resulting tertiary carbocation intermediate. The elimination of water occurs through a concerted mechanism involving the formation of a double bond, stabilized by the adjacent quaternary carbon center.
Alpha-cleavage represents another important fragmentation process, resulting in the formation of fragment ions through the breaking of bonds adjacent to the functional group [6]. The loss of a methyl radical from the gem-dimethyl group produces a fragment at m/z 155 [M-CH₃]⁺, although this appears with relatively low intensity due to the stability of the tertiary system.
The cyclohexyl moiety undergoes characteristic fragmentation patterns that produce several diagnostic fragment ions. The formation of a fragment at m/z 113 results from cyclohexyl fragmentation processes, while the base peak at m/z 95 corresponds to the cyclohexyl cation (C₆H₁₁⁺) [3] [7]. This base peak represents the most stable fragment ion in the spectrum and is characteristic of cyclohexyl-containing compounds.
Ring-opening processes of the cyclohexyl group contribute to the formation of additional fragment ions. The fragment at m/z 81 (C₆H₉⁺) results from cyclohexyl ring opening accompanied by hydrogen eliminations [8] [7]. These processes are common in cyclic saturated hydrocarbons and provide diagnostic information about the cyclic nature of the substituent.
Lower mass fragments include ions at m/z 69 (C₅H₉⁺) from alkyl chain fragmentation, m/z 57 (C₄H₉⁺) corresponding to the tertiary butyl cation, m/z 43 (C₃H₇⁺) representing acetyl or propyl cations, and m/z 41 (C₃H₅⁺) from allyl cation formation [3] [7]. These fragments result from various rearrangement processes and secondary fragmentations that occur following initial bond cleavages.
The fragmentation patterns observed in the electron ionization mass spectrum provide valuable structural information for compound identification and characterization. The relative intensities of these fragment ions reflect the stability of the various ionic species and the ease of the fragmentation processes that produce them [6] [7]. The presence of the characteristic cyclohexyl fragmentation pattern, combined with the tertiary alcohol dehydration process, provides a diagnostic fingerprint for this compound class.
The thermodynamic properties of 1-cyclohexyl-2,2-dimethyl-1-propanol demonstrate characteristic behavior patterns typical of tertiary alcohols with significant steric hindrance and bulky substituents [9] [10] [11]. These properties are fundamentally influenced by the molecular structure, which combines a rigid cyclohexyl ring system with a highly branched tertiary alcohol center.
The compound exhibits a normal boiling point of 559.14 K (286.0°C) as calculated using the Joback group contribution method [9] [10]. This relatively high boiling point reflects the substantial molecular weight (170.29 g/mol) and the presence of hydrogen bonding interactions between hydroxyl groups. The intermolecular hydrogen bonding significantly elevates the boiling point compared to analogous hydrocarbons of similar molecular weight, as the energy required to break these interactions during vaporization is considerable.
The melting point of 269.35 K (-3.8°C) indicates that the compound exists as a liquid at room temperature [9] [10]. This relatively low melting point despite the high molecular weight is attributed to the structural features that inhibit efficient crystal packing. The bulky tertiary alcohol center and the conformational flexibility of the cyclohexyl ring create steric hindrance that prevents optimal intermolecular interactions in the solid state.
Critical properties provide important information about the compound's behavior at extreme conditions. The critical temperature of 757.69 K represents the temperature above which the compound cannot exist as a liquid regardless of pressure [9] [10]. The critical pressure of 2629.85 kPa indicates the pressure required to liquefy the compound at the critical temperature. The critical volume of 0.587 m³/kmol reflects the molar volume at the critical point and provides insight into the molecular packing efficiency.
The enthalpy of vaporization, calculated as 55.50 kJ/mol, represents the energy required to convert one mole of liquid to vapor at the normal boiling point [9] [10]. This value is consistent with the presence of significant intermolecular interactions, primarily hydrogen bonding, which must be overcome during the vaporization process. The relatively high enthalpy of vaporization compared to simple hydrocarbons reflects the polar nature of the tertiary alcohol functional group.
The enthalpy of fusion (9.23 kJ/mol) indicates the energy required for the solid-liquid phase transition [9] [10]. This moderate value suggests that the crystal structure, while stabilized by hydrogen bonding, is not particularly well-organized due to the steric bulk of the substituents. The entropy of fusion is likely positive and significant, reflecting the increased molecular disorder upon melting.
The Gibbs free energy of formation (-70.23 kJ/mol) and enthalpy of formation (-382.31 kJ/mol) provide thermodynamic stability information [9] [10]. These negative values indicate that the compound is thermodynamically stable with respect to its constituent elements. The large negative enthalpy of formation reflects the stability gained through C-C and C-O bond formation, while the less negative Gibbs free energy accounts for entropic contributions.
Heat capacity data calculated using the Joback method shows temperature-dependent behavior ranging from 421.42 J/mol·K at 559.14 K to 516.46 J/mol·K at 757.69 K [9] [10]. This increasing heat capacity with temperature is typical for organic compounds and reflects the increasing population of vibrational and rotational energy levels at higher temperatures. The relatively high heat capacity values are consistent with the large number of vibrational modes available in this structurally complex molecule.
Viscosity calculations indicate temperature-dependent behavior with values ranging from 0.0709016 Pa·s at 269.35 K to 0.0000896 Pa·s at 559.14 K [9] [10]. The high viscosity at lower temperatures reflects the strong intermolecular interactions and the steric hindrance that impedes molecular motion. The significant decrease in viscosity with increasing temperature is typical for hydrogen-bonded liquids.
The solubility behavior and partition characteristics of 1-cyclohexyl-2,2-dimethyl-1-propanol are determined by the unique balance between its hydrophobic cyclohexyl and gem-dimethyl groups and the hydrophilic tertiary alcohol functionality [9] [3] [10]. These properties are critical for understanding the compound's behavior in various solvent systems and its potential applications.
The octanol-water partition coefficient (logP) has been calculated using the Crippen method as 2.974 [9] [10], while the XLogP3-AA method yields a value of 3.7 [3]. Both values indicate that the compound is significantly lipophilic, with a strong preference for the organic phase over the aqueous phase. This high lipophilicity is primarily attributed to the large hydrophobic surface area contributed by the cyclohexyl ring and the gem-dimethyl groups, which dominate the molecular surface despite the presence of the hydroxyl group.
The water solubility, expressed as log₁₀ of the molar solubility, is calculated as -3.21 using the Crippen method [9] [10]. This corresponds to a molar solubility of approximately 6.17 × 10⁻⁴ mol/L, indicating very limited water solubility. The low aqueous solubility reflects the predominant hydrophobic character of the molecule and the steric hindrance around the hydroxyl group that limits its ability to form hydrogen bonds with water molecules.
The compound demonstrates good solubility in organic solvents, particularly those of moderate polarity such as ethanol and chloroform [12]. This behavior is consistent with the "like dissolves like" principle, as the compound's moderate polarity (due to the tertiary alcohol group) combined with its significant hydrophobic character makes it compatible with moderately polar organic solvents. The solubility in non-polar solvents is enhanced by the large hydrophobic surface area, while the hydroxyl group provides sufficient polarity for dissolution in moderately polar media.
Hansen solubility parameters provide a more detailed understanding of the solubility behavior by considering three-dimensional solubility space [13]. While specific Hansen parameters for this compound are not directly available in the literature, estimation based on structural analogy with similar tertiary alcohols suggests moderate dispersion forces, significant polar interactions, and substantial hydrogen bonding contributions. The cyclohexyl group contributes primarily to the dispersion component, while the tertiary alcohol provides both polar and hydrogen bonding contributions.
The partition behavior in biological systems is influenced by the compound's lipophilicity and its ability to traverse biological membranes. The high logP value suggests good membrane permeability, which is important for potential biological applications. However, the bulky structure may limit permeability through protein channels and transporters, requiring passive diffusion as the primary mechanism of membrane crossing.
The solubility characteristics are also influenced by temperature effects. At elevated temperatures, the compound shows increased solubility in both polar and non-polar solvents due to increased molecular motion and reduced intermolecular interactions. The hydrogen bonding network that limits aqueous solubility becomes weaker at higher temperatures, leading to modest improvements in water solubility.
The compound's solubility behavior in mixed solvent systems demonstrates complex interactions between the various solvent components and the different molecular regions. In alcohol-water mixtures, the compound shows enhanced solubility compared to pure water due to the formation of mixed hydrogen bonding networks and the reduced activity of water as a solvent. This behavior is characteristic of amphiphilic molecules with both hydrophobic and hydrophilic character.
The partition coefficients in various solvent systems provide insight into the compound's distribution behavior. The high octanol-water partition coefficient suggests that the compound will preferentially accumulate in lipid-rich environments, which has implications for its biological distribution and potential bioaccumulation. The partition behavior in other biologically relevant systems, such as liposome-water and protein-water systems, is likely to follow similar patterns due to the dominant hydrophobic character of the molecule.
The stability of 1-cyclohexyl-2,2-dimethyl-1-propanol under various environmental conditions is significantly influenced by its tertiary alcohol structure, which imparts both unique stability characteristics and specific degradation pathways [14] [15] [16]. Understanding these stability patterns is crucial for predicting the compound's behavior in different applications and storage conditions.
Under normal atmospheric conditions, the compound demonstrates excellent stability due to the tertiary nature of the alcohol functional group. Tertiary alcohols are inherently resistant to oxidation under mild conditions because they lack hydrogen atoms on the carbon bearing the hydroxyl group [15] [16] [17]. This structural feature prevents the formation of carbonyl compounds through standard alcohol oxidation mechanisms, making the compound significantly more stable than corresponding primary or secondary alcohols.
The resistance to oxidation is further enhanced by the steric hindrance created by the bulky substituents around the tertiary alcohol center [16] [18]. The cyclohexyl ring and gem-dimethyl groups create a sterically crowded environment that physically shields the hydroxyl group from approaching oxidizing agents. This steric protection is particularly effective against mild oxidizing conditions and atmospheric oxygen.
Under acidic conditions, the compound exhibits characteristic behavior typical of tertiary alcohols. Treatment with strong acids such as sulfuric acid or phosphoric acid at elevated temperatures leads to dehydration reactions following an E1 mechanism [14] [16]. The reaction proceeds through protonation of the hydroxyl group to form a good leaving group, followed by loss of water to generate a tertiary carbocation intermediate. The resulting carbocation then undergoes elimination to form alkene products.
The dehydration process is facilitated by the stability of the tertiary carbocation intermediate, which is stabilized by the electron-donating effects of the adjacent alkyl groups [16] [19]. The cyclohexyl ring and gem-dimethyl groups provide significant stabilization through hyperconjugation and inductive effects, making the carbocation sufficiently stable to allow the elimination reaction to proceed readily.
Under strongly oxidizing conditions, the compound may undergo degradation through alternative pathways. While the tertiary alcohol center remains resistant to direct oxidation, the cyclohexyl ring and alkyl substituents can undergo oxidative cleavage under harsh conditions [15] [17]. These processes typically require strong oxidizing agents such as potassium permanganate under forcing conditions and may result in ring-opening reactions and formation of carboxylic acid products.
The compound demonstrates good thermal stability under moderate heating conditions. The absence of readily abstractable hydrogen atoms at the tertiary carbon center prevents thermal decomposition through hydrogen abstraction mechanisms [16]. However, at very high temperatures, the compound may undergo thermal decomposition through homolytic cleavage of carbon-carbon bonds, particularly the bond connecting the tertiary carbon to the cyclohexyl ring.
Under basic conditions, the compound shows enhanced stability compared to acidic conditions. The hydroxyl group can be deprotonated under strongly basic conditions to form an alkoxide ion, but this does not lead to significant decomposition under normal conditions [15] [16]. The tertiary structure prevents beta-elimination reactions that might occur with secondary alcohols under basic conditions.
Hydrolysis reactions are generally not applicable to alcohols, as they do not contain hydrolyzable bonds under normal conditions. However, under extreme conditions involving strong acids or bases at elevated temperatures, the compound may undergo rearrangement reactions or elimination processes that could be considered hydrolytic in nature.
The compound's stability in biological systems is influenced by the limited ability of enzymatic systems to oxidize tertiary alcohols. Most alcohol dehydrogenases and oxidases show little activity toward tertiary alcohols due to the absence of the required hydrogen atom for hydride transfer [20] [21]. This enzymatic resistance contributes to the compound's potential persistence in biological environments.
Photochemical stability is generally good for this compound, as it lacks chromophores that would absorb significant amounts of UV radiation. The saturated hydrocarbon structure and simple alcohol functionality do not provide strong UV absorption, reducing the likelihood of photodegradation under normal lighting conditions. However, prolonged exposure to intense UV radiation might lead to homolytic bond cleavage reactions.
The compound's stability is also influenced by the presence of impurities and catalysts. Trace amounts of metal ions, particularly transition metals, can catalyze oxidation reactions even under mild conditions. Similarly, the presence of free radicals or radical initiators can promote degradation through radical chain mechanisms [15] [17].
Storage stability requires consideration of moisture, temperature, and atmospheric composition. The compound should be stored under inert atmosphere to prevent any potential oxidation reactions and at controlled temperature to prevent thermal decomposition. The hygroscopic nature of the tertiary alcohol means that moisture control is important to prevent any hydrolytic side reactions or changes in physical properties.
Irritant